2,4-Dichloroacetanilide

Organic Synthesis Process Chemistry Quality Control

2,4-Dichloroacetanilide (CAS 6975-29-7) is a critical intermediate for fluoroquinolone antibiotics like ciprofloxacin. Its specific 2,4-chlorination and high logP (2.96) are essential for directing synthesis and purification, making it a non-substitutable reagent. Procuring this high-purity (≥98%) compound ensures reaction success and regulatory compliance in pharmaceutical manufacturing. Verify supplier CoA for melting point 142-148°C.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 6975-29-7
Cat. No. B1585602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloroacetanilide
CAS6975-29-7
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
InChIKeyGZSGTFDLLISMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloroacetanilide (CAS 6975-29-7): A Core Chlorinated Intermediate for Procurement Specification


2,4-Dichloroacetanilide, formally N-(2,4-dichlorophenyl)acetamide, is a chlorinated acetanilide derivative with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol [1]. It is primarily recognized in industrial and research contexts as a white crystalline solid with a melting point ranging from 142-148 °C [2]. Its primary documented industrial utility is as a key synthetic intermediate in the production of the fluoroquinolone antibiotic ciprofloxacin [3].

2,4-Dichloroacetanilide (CAS 6975-29-7): Critical Risks in Interchanging with Non-Halogenated or Mono-Halogenated Analogs


Substituting 2,4-Dichloroacetanilide with its parent compound, acetanilide, or a positional isomer like 2,3-Dichloroacetanilide, introduces significant risks in regulated or sensitive chemical processes. The presence and specific 2,4-positioning of the chlorine atoms are not merely structural variations; they are critical for the compound's utility as a specific intermediate, as seen in ciprofloxacin synthesis [1]. Furthermore, these substitutions result in measurable, non-trivial changes in key physicochemical properties such as melting point and lipophilicity . For instance, the marked increase in logP compared to acetanilide directly impacts solvent selection and purification protocols [2]. Generic substitution without empirical verification of these parameters can lead to failed reactions, out-of-specification products, and non-compliance in environments where specific CAS-numbered intermediates are mandated by a synthetic route or regulatory filing.

Quantitative Differentiation Evidence for 2,4-Dichloroacetanilide (CAS 6975-29-7)


Melting Point Elevation vs. Parent Acetanilide: A Proxy for Purity and Process Control

The introduction of chlorine atoms at the 2 and 4 positions of the acetanilide ring significantly alters the compound's thermal properties. Specifically, 2,4-Dichloroacetanilide exhibits a melting point range of 142-148°C [1]. In contrast, the parent compound acetanilide has a melting point of 113-115°C [2]. This represents a quantifiable elevation of approximately 29-33°C.

Organic Synthesis Process Chemistry Quality Control

Enhanced Lipophilicity (logP) for Solvent Selection and Chromatographic Behavior

The addition of two chlorine atoms dramatically increases the compound's lipophilicity. The predicted logP (octanol-water partition coefficient) for 2,4-Dichloroacetanilide is 2.96 . This is significantly higher than the logP of 1.16 for the parent compound acetanilide [1].

Analytical Chemistry HPLC Method Development Medicinal Chemistry

Defined Intermediate Role vs. Precursor (2,4-Dichloroaniline) in Pharmaceutical Synthesis

The primary documented industrial application of 2,4-Dichloroacetanilide is as a specific, protected intermediate for the synthesis of ciprofloxacin [1]. In this context, the acetyl group protects the amine functionality of the core molecule 2,4-dichloroaniline. The use of the unprotected aniline analog would lead to different, undesired reactivity in subsequent synthetic steps. This application is a direct, functional differentiation from its precursor and from other dichloroaniline isomers.

Pharmaceutical Intermediates API Synthesis Fluoroquinolones

High-Confidence Application Scenarios for Procuring 2,4-Dichloroacetanilide (CAS 6975-29-7)


Pharmaceutical Intermediate for Fluoroquinolone Antibiotic Synthesis

This is the highest-confidence procurement scenario. The primary documented use of 2,4-Dichloroacetanilide is as a key intermediate in the multi-step synthesis of the fluoroquinolone antibiotic ciprofloxacin [1]. In this role, the acetyl-protected amine is essential for directing subsequent reactions. Procurement for this purpose should prioritize suppliers who can provide batch-specific certificates of analysis (CoA) confirming purity >97% and the characteristic melting point of 142-148°C [2], ensuring the material meets the rigorous specifications required for API manufacturing.

Controlled Functionalization via Cross-Coupling Reactions

The protected amine and specific dichloro- substitution pattern on the aromatic ring make this compound a suitable scaffold for further derivatization. The acetyl group can be selectively removed to reveal the amine for subsequent coupling, while the 2- and 4-chloro substituents provide handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The high lipophilicity (logP 2.96) of the protected intermediate is advantageous for solvent selection in these non-aqueous transformations. Researchers should select this compound over the unprotected 2,4-dichloroaniline when a temporary protecting group is required to prevent unwanted side reactions.

Quality Control and Analytical Method Development

The distinct and well-defined physicochemical properties of 2,4-Dichloroacetanilide make it an excellent candidate for developing and validating analytical methods. Its characteristic melting point (142-148°C) [2] provides a simple identity check. Furthermore, its high logP of 2.96 compared to less lipophilic analogs (e.g., acetanilide, logP 1.16) [3] makes it an ideal standard for evaluating reverse-phase HPLC column performance and method robustness. Procurement for this scenario should focus on high-purity material to be used as a reference standard.

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